molecular formula C7H11N3O B13004918 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

Cat. No.: B13004918
M. Wt: 153.18 g/mol
InChI Key: YKEOPTYELDYICA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol is a heterocyclic organic compound with a pyridazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring an aminomethyl group and two methyl groups on the pyridazine ring, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,6-dimethylpyridazine with formaldehyde and ammonia. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.

Scientific Research Applications

4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: Similar in structure but lacks the additional methyl groups on the pyridazine ring.

    5,6-Dimethylpyridazin-3-ol: Lacks the aminomethyl group, affecting its reactivity and applications.

    4-(Aminomethyl)benzoic acid: Contains a benzoic acid moiety instead of a pyridazine ring.

Uniqueness

4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol is unique due to the presence of both the aminomethyl group and the two methyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-(aminomethyl)-3,4-dimethyl-1H-pyridazin-6-one

InChI

InChI=1S/C7H11N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h3,8H2,1-2H3,(H,10,11)

InChI Key

YKEOPTYELDYICA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN=C1C)CN

Origin of Product

United States

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